4-Bromo-3-(trifluoromethoxy)benzamide
Overview
Description
“4-Bromo-3-(trifluoromethoxy)benzamide” is a chemical compound with the molecular formula C8H5BrF3NO2 . It has a molecular weight of 284.03 . The IUPAC name for this compound is 3-bromo-4-(trifluoromethoxy)benzamide .
Molecular Structure Analysis
The InChI code for “4-Bromo-3-(trifluoromethoxy)benzamide” is 1S/C8H5BrF3NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) .
Physical And Chemical Properties Analysis
“4-Bromo-3-(trifluoromethoxy)benzamide” is a solid powder . It has a density of 1.7±0.1 g/cm3 . The boiling point is 261.4±40.0 °C at 760 mmHg . The compound has a molar refractivity of 50.0±0.3 cm3 .
Scientific Research Applications
Aryne Route to Naphthalenes
One application of derivatives of 4-Bromo-3-(trifluoromethoxy)benzamide in scientific research involves the generation of aryne intermediates for synthesizing naphthalenes. The treatment of bromo-(trifluoromethoxy)benzenes under certain conditions generates aryne intermediates that can undergo various reactions, including [4+2] cycloadditions, reductions, and brominations to yield naphthalenes and their derivatives. This method offers access to a range of organofluorine compounds, highlighting the compound's role in exploring novel chemical transformations and synthesizing potentially useful organofluorine structures (Schlosser & Castagnetti, 2001).
Synthesis of Metal Complexes
Another research application is the synthesis and characterization of metal complexes with 4-Bromo-3-(trifluoromethoxy)benzamide derivatives. Studies on Ni(II) and Cu(II) complexes of 4-Bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives provide insights into the structural aspects and potential reactivity of these complexes, contributing to the field of coordination chemistry and offering possibilities for their use in catalysis, material science, and as models for biological systems (Binzet et al., 2009).
Trifluoromethoxylation of Aliphatic Substrates
Research on the trifluoromethoxylation of aliphatic substrates using derivatives related to 4-Bromo-3-(trifluoromethoxy)benzamide has demonstrated the potential for introducing trifluoromethoxy groups into various organic molecules. This process is significant for the development of new methods in synthetic organic chemistry, particularly for the incorporation of fluorine-containing functional groups, which are of great interest in pharmaceutical and agrochemical research (Marrec et al., 2010).
Safety and Hazards
The compound has been classified as having some hazards. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P271 (avoid breathing dust/fume/gas/mist/vapors/spray), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
4-bromo-3-(trifluoromethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAYAIVHNAZCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(trifluoromethoxy)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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